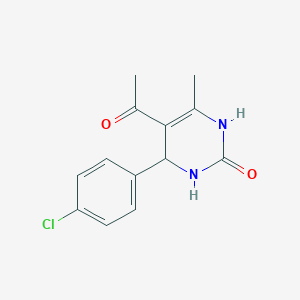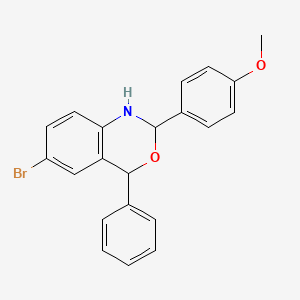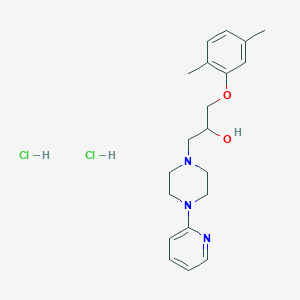![molecular formula C21H26O5 B5054530 2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B5054530.png)
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Etherification: Introduction of methoxy groups through reactions with methanol and appropriate catalysts.
Alkylation: Formation of the ethoxy linkages using ethylene oxide or similar reagents.
Propenylation: Introduction of the propenyl group through reactions with propenyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene involves its interaction with various molecular targets. The compound’s ether linkages and aromatic rings allow it to interact with enzymes and receptors, potentially modulating their activity. The propenyl group may also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Similar in structure but lacks the propenyl group.
1-[2-(3-Methoxyphenoxy)ethoxy]-2-(2-methyl-2-propanyl)benzene: Similar aromatic structure but different substituents.
Uniqueness
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene is unique due to its combination of multiple ether linkages and a propenyl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-4-6-17-9-10-20(21(15-17)23-3)26-14-12-24-11-13-25-19-8-5-7-18(16-19)22-2/h4-10,15-16H,11-14H2,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBHNLPAAVJMBX-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 3-[(4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5054468.png)
![3-[(4-methylphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5054481.png)

![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5054499.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5054505.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine](/img/structure/B5054508.png)

![4-(acetylamino)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5054518.png)
![1-{3-FLUORO-4-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B5054523.png)
![cyclohexylmethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5054531.png)
![1-[[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5054538.png)
![Benzamide, 4-methoxy-N-[4-(phenylazo)phenyl]-, (E)-(9CI)](/img/structure/B5054548.png)
